REACTION_CXSMILES
|
[CH3:1][N:2]([Si](C)(C)C)[CH3:3].[CH3:8][O:9][S:10]([O-:13])(=[O:12])=[O:11].[CH3:14][N:15]([C+:17]([N:19]([CH3:21])[CH3:20])Cl)[CH3:16]>C(Cl)(Cl)Cl>[CH3:1][N:2]([CH3:3])[C:17](=[N+:15]([CH3:16])[CH3:14])[N:19]([CH3:21])[CH3:20].[CH3:8][O:9][S:10]([O-:13])(=[O:12])=[O:11] |f:1.2,4.5|
|
Name
|
|
Quantity
|
1.29 g
|
Type
|
reactant
|
Smiles
|
CN(C)[Si](C)(C)C
|
Name
|
bis(dimethylamino)chlorocarbenium methylsulfate
|
Quantity
|
2.45 g
|
Type
|
reactant
|
Smiles
|
COS(=O)(=O)[O-].CN(C)[C+](Cl)N(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for 1 hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
all volatile compounds are subsequently removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is dried for a further 1 hour under reduced pressure at 7.0 Pa and an oil-bath temperature of 50° C.
|
Duration
|
1 h
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C(N(C)C)=[N+](C)C)C.COS(=O)(=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.42 g | |
YIELD: PERCENTYIELD | 95.5% | |
YIELD: CALCULATEDPERCENTYIELD | 95.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |